4,4'-Dicyanobenzophenone

Description

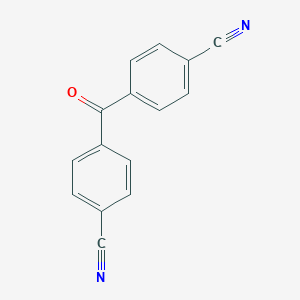

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOXPTLWNQHMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443120 | |

| Record name | 4,4'-Dicyanobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32446-66-5 | |

| Record name | p,p'-Dicyanobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dicyanobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P,P'-DICYANOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDF6VS0MD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dicyanobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-dicyanobenzophenone, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol, purification methods, and expected analytical data to support researchers in its preparation and quality assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically a cyanation reaction of a 4,4'-dihalobenzophenone. The Rosenmund-von Braun reaction, or modifications thereof, provides a reliable route. This guide outlines a procedure adapted from established methodologies for the cyanation of aryl halides.

Reaction Scheme

The overall reaction involves the displacement of two halide atoms from 4,4'-dihalobenzophenone with cyanide ions, typically using an alkali metal cyanide or copper(I) cyanide.

Figure 1: General reaction scheme for the synthesis of this compound from a 4,4'-dihalobenzophenone.

Experimental Protocol

This protocol is based on the cyanation of 4,4'-dibromobenzophenone. Similar conditions can be adapted for 4,4'-dichlorobenzophenone, potentially requiring more forcing conditions.

Materials:

-

4,4'-Dibromobenzophenone

-

Copper(I) cyanide (CuCN) or Sodium Cyanide (NaCN)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Toluene

-

Hexane

-

Aqueous solution of sodium or potassium cyanide (for workup)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4,4'-dibromobenzophenone (1.0 eq) and copper(I) cyanide (2.2 - 2.5 eq). Add a suitable volume of N,N-dimethylformamide (DMF) to achieve a stirrable suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 140-150 °C for DMF) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium or potassium cyanide and stir for 30-60 minutes to dissolve any copper salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as toluene or ethyl acetate. Wash the organic layer sequentially with the aqueous cyanide solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of toluene and hexane) and allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

-

Column Chromatography: If recrystallization is insufficient, purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization of this compound

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₈N₂O |

| Molecular Weight | 232.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | > 200 °C (estimated) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in chlorinated solvents, and insoluble in water and alkanes. |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 4H | Aromatic H (ortho to C=O) |

| ~7.80 | d | 4H | Aromatic H (ortho to -CN) |

Note: The aromatic protons are expected to appear as two distinct doublets due to the symmetry of the molecule. The exact chemical shifts will be influenced by the electron-withdrawing nature of both the carbonyl and cyano groups.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~194 | C=O |

| ~138 | Quaternary C (ipso to C=O) |

| ~133 | Aromatic CH (ortho to C=O) |

| ~130 | Aromatic CH (ortho to -CN) |

| ~118 | Quaternary C (ipso to -CN) |

| ~117 | -C≡N |

Note: The chemical shifts are estimated based on data for 4-cyanobenzophenone and other benzophenone derivatives. The carbonyl carbon will be significantly downfield. The nitrile carbon will appear in the characteristic region for cyano groups.

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | -C≡N stretch |

| ~1660 | Strong | C=O stretch |

| ~1600, 1500 | Medium-Strong | Aromatic C=C stretch |

Note: The most characteristic peaks will be the strong nitrile stretch around 2230 cm⁻¹ and the strong carbonyl stretch around 1660 cm⁻¹.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 232 | [M]⁺ (Molecular ion) |

| 204 | [M - CO]⁺ |

| 128 | [C₇H₄N-C=O]⁺ or [C₆H₄-CN]⁺ |

| 102 | [C₆H₄-CN]⁺ |

Note: The fragmentation pattern is expected to show the loss of carbon monoxide (CO) and cleavage around the carbonyl group.

Workflow Diagrams

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Analytical Workflow for the Characterization of this compound.

Safety Considerations

-

Cyanide Compounds: Alkali metal cyanides and copper(I) cyanide are highly toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.

-

Solvents: DMF is a skin and respiratory irritant. Toluene and hexane are flammable. Handle all solvents in a fume hood and away from ignition sources.

-

Reaction Conditions: The reaction is conducted at high temperatures. Use appropriate heating and temperature control to prevent overheating and potential hazards.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work.

An In-depth Technical Guide to the Photophysical Properties of 4,4'-Dicyanobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dicyanobenzophenone is an aromatic ketone derivative of significant interest in photochemistry and materials science. Its unique electronic structure, characterized by the electron-withdrawing cyano groups, imparts distinct photophysical properties that make it a valuable compound for a range of applications, including as a photosensitizer and a building block for functional materials. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visualization of the fundamental photophysical processes. While extensive experimental data for this specific molecule is not widely published, this guide draws upon the well-established photophysical behavior of benzophenone and its derivatives to provide a robust framework for its study.

Core Photophysical Properties

The photophysical behavior of this compound is governed by the interplay of its electronic transitions, primarily the n→π* and π→π* transitions associated with the carbonyl group and the aromatic rings. The presence of the electron-withdrawing cyano groups is expected to influence the energies of these transitions and the dynamics of the excited states.

Table 1: Summary of Expected Photophysical Properties of this compound

| Property | Expected Value/Range | Solvent | Notes |

| Absorption Maximum (λmax) | |||

| n→π* transition | ~330 - 350 nm | Non-polar solvents | This transition is characteristically weak. |

| π→π* transition | ~260 - 280 nm | Polar and non-polar solvents | This transition is typically strong. |

| Molar Extinction Coefficient (ε) | |||

| n→π* transition | 100 - 500 M-1cm-1 | ||

| π→π* transition | > 10,000 M-1cm-1 | ||

| Emission | |||

| Fluorescence Maximum (λem, F) | Weak or non-emissive | Various | Efficient intersystem crossing often quenches fluorescence. |

| Phosphorescence Maximum (λem, P) | ~450 - 550 nm | Frozen matrices (e.g., 77 K) | Characteristically strong for benzophenones. |

| Quantum Yields | |||

| Fluorescence Quantum Yield (ΦF) | < 0.01 | Various | Due to rapid and efficient intersystem crossing. |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | Various | A hallmark of benzophenone and its derivatives. |

| Phosphorescence Quantum Yield (ΦP) | Variable | Frozen matrices (e.g., 77 K) | Dependent on the rigidity of the medium and temperature. |

| Excited State Lifetimes | |||

| Singlet State Lifetime (τS) | ps to ns range | Various | Short-lived due to efficient intersystem crossing. |

| Triplet State Lifetime (τT) | µs to ms range | Degassed solutions, rigid matrices | Can be significantly quenched by oxygen. |

Key Photophysical Processes

The photophysical behavior of this compound can be understood through the Jablonski diagram, which illustrates the electronic transitions between singlet and triplet states.

Upon absorption of UV light, this compound is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). Due to the presence of the carbonyl group, benzophenones exhibit highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ). This process is typically very fast, occurring on the picosecond timescale, and has a quantum yield approaching unity.[1] Consequently, fluorescence from the S₁ state is often very weak or entirely quenched. The molecule then rapidly relaxes to the lowest triplet state (T₁), which is relatively long-lived (microseconds to milliseconds). This long-lived triplet state is the key to the photosensitizing ability of benzophenones. From the T₁ state, the molecule can return to the ground state via phosphorescence (a spin-forbidden radiative transition) or non-radiative decay.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires a suite of spectroscopic techniques. The following sections detail the standard experimental protocols.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, methanol). Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of each dilution over a suitable wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

References

In-Depth Technical Guide to 4,4'-Dicyanobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dicyanobenzophenone, including its chemical and physical properties, synthesis, and potential applications. The information is curated for professionals in research and development who require detailed data for their work.

Core Properties of this compound

This compound, also known as bis(4-cyanophenyl)methanone, is an aromatic ketone featuring two cyanophenyl substituents. While not as commonly encountered in commercial catalogs as some of its benzophenone analogues, it is a molecule of interest in synthetic chemistry and materials science.

Chemical Structure and Identifiers

-

IUPAC Name: Bis(4-cyanophenyl)methanone

-

Molecular Formula: C₁₅H₈N₂O

-

Molecular Weight: 232.24 g/mol

-

CAS Number: 134521-16-7 (This CAS number is predominantly associated with the related compound Bis(4-cyanophenyl)methanol, from which this compound can be synthesized. A dedicated CAS number for the ketone is not consistently reported in major databases, suggesting it is often synthesized as needed.)

Physicochemical Properties

| Property | Value (Predicted/Estimated) |

| Melting Point (°C) | Not available |

| Boiling Point (°C) | Not available |

| Solubility | Soluble in many organic solvents |

| Appearance | Expected to be a solid at room temperature |

Synthesis and Experimental Protocols

The primary route to obtaining this compound is through the oxidation of its precursor, bis(4-cyanophenyl)methanol. This synthetic pathway is a common strategy in organic chemistry for the preparation of ketones from secondary alcohols.

Experimental Protocol: Oxidation of Bis(4-cyanophenyl)methanol

This protocol describes a general method for the oxidation of bis(4-cyanophenyl)methanol to this compound. The choice of oxidizing agent and reaction conditions can be adapted based on laboratory capabilities and desired scale.

Materials:

-

Bis(4-cyanophenyl)methanol

-

Anhydrous dichloromethane (DCM) or acetone

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents)

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve bis(4-cyanophenyl)methanol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: Add the oxidizing agent (e.g., PCC) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the appearance of the product.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting alcohol.

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (the choice depends on the oxidizing agent used). The mixture is then filtered through a pad of silica gel or celite to remove solid byproducts. The filtrate is collected and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Logical Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in mainstream literature, its structural motifs suggest potential utility in several areas of research and development:

-

Photosensitizer: The benzophenone core is a well-known photosensitizer. The introduction of cyano groups can modulate the photophysical properties, making it a candidate for studies in photodynamic therapy or photoredox catalysis. The electron-withdrawing nature of the cyano groups can influence the energy levels of the triplet state, which is crucial for these applications.

-

Intermediate in Organic Synthesis: The cyano groups can be hydrolyzed to carboxylic acids or reduced to amines, providing a versatile handle for further chemical transformations. This makes this compound a potential building block for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.

-

Ligand for Metal Complexes: The nitrogen atoms of the cyano groups can act as ligands for metal ions, opening possibilities for the design of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

Signaling Pathway Hypothesis

Given the photosensitizing potential of the benzophenone scaffold, a hypothetical signaling pathway for inducing cell death in a cancer cell line upon photoactivation could be envisioned.

Caption: A proposed mechanism for photodynamic activity.

This guide serves as a foundational resource for professionals working with or interested in this compound. Further research into its synthesis and characterization is encouraged to fully elucidate its properties and unlock its potential applications.

An In-depth Technical Guide to the Solubility of 4,4'-Dicyanobenzophenone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. This method involves creating a saturated solution by agitating an excess of the solid in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment:

-

4,4'-Dicyanobenzophenone (high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, dichloromethane, water) of analytical grade

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Addition of Solvent: Accurately pipette a known volume of the selected solvent into each vial containing the solid.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed to facilitate the dissolution process. The time required to reach equilibrium can vary depending on the compound and solvent but is typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. The filtration should be performed quickly to minimize any temperature changes that could affect solubility.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: The solubility is calculated from the determined concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Disclaimer: The information provided in this technical guide is intended for experienced researchers and laboratory professionals. All experimental work should be conducted in a controlled laboratory setting, adhering to all appropriate safety precautions and regulations. The solubility of a compound can be influenced by various factors, including purity, polymorphic form, and the presence of impurities. Therefore, it is essential to characterize the solid material thoroughly before conducting solubility studies.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4'-Dicyanobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4'-dicyanobenzophenone. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectral data based on established NMR principles and data from analogous compounds. It also includes a comprehensive experimental protocol for acquiring such spectra and visual diagrams to aid in understanding the molecular structure and analytical workflow.

Predicted NMR Spectral Data

The chemical shifts for this compound have been predicted based on the analysis of structurally similar compounds, including 4-cyanobenzophenone and other substituted benzophenones. The electron-withdrawing nature of the cyano groups and the carbonyl group significantly influences the electronic environment of the aromatic protons and carbons, leading to predictable downfield shifts.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6, H-2', H-6' | 7.90 - 8.10 | Doublet | ~ 8.0 |

| H-3, H-5, H-3', H-5' | 7.80 - 7.90 | Doublet | ~ 8.0 |

Note: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C-7) | 194 - 196 |

| C-4, C-4' | 140 - 142 |

| C-1, C-1' | 135 - 137 |

| C-3, C-5, C-3', C-5' | 132 - 134 |

| C-2, C-6, C-2', C-6' | 130 - 132 |

| CN | 117 - 119 |

| C≡N | 115 - 117 |

Note: These are predicted values and may vary from experimental results.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately 12-16 ppm, centered around 6-8 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 200-220 ppm.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound, a logical workflow for its NMR analysis, and the expected signal relationships.

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow for NMR analysis of this compound.

Caption: Logical relationship of expected NMR signals for this compound.

A Comprehensive Guide to the Theoretical Analysis of 4,4'-Dicyanobenzophenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenones are a significant class of organic compounds, recognized for their diverse applications in photochemistry, materials science, and medicinal chemistry. Their utility is rooted in their unique electronic and photochemical properties, which can be precisely adjusted by modifying the substituents on the phenyl rings. 4,4'-Dicyanobenzophenone, with its electron-withdrawing cyano groups, is a molecule of particular interest for its potential applications in areas such as photoinitiators and functional materials.

Theoretical and computational chemistry offer a powerful lens through which to examine the structure, reactivity, and spectroscopic behavior of this compound at the molecular level. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) provide deep insights that complement and guide experimental research. This technical guide outlines the standard computational methodologies used to investigate substituted benzophenones, presenting a framework for predicting their properties and designing novel derivatives with specific functionalities. While specific computational data for this compound is not extensively available in the public domain, the protocols and analyses presented herein are directly applicable and provide a robust template for its study.

Computational Protocols

A systematic computational workflow is essential for obtaining reliable and reproducible theoretical data. The following sections detail the standard protocols for key computational experiments on substituted benzophenones like this compound.

Molecular Structure Optimization

The initial and most critical step is to determine the most stable three-dimensional structure of the molecule.

-

Molecule Building : The 3D structure of this compound is constructed using molecular building software such as GaussView or Avogadro.

-

Geometry Optimization : An initial geometry optimization is performed using a suitable level of theory. A common and effective approach is to use Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d). This provides a good starting point for more accurate calculations.

-

Frequency Calculation : A frequency calculation is performed at the same level of theory as the final optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

-

Single-Point Energy Calculation : Using the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)) for greater accuracy. This calculation yields crucial information about the frontier molecular orbitals.

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) : The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Spectroscopic Property Calculations

Theoretical spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

-

UV-Vis Absorption Spectra : Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. These calculations predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals.

-

Infrared (IR) Spectra : The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation. These theoretical spectra can be compared with experimental FT-IR data to identify characteristic functional groups.

Molecular Docking (for Drug Development)

For applications in drug development, molecular docking simulations can predict the binding affinity and orientation of the molecule within the active site of a target protein.

-

Protein and Ligand Preparation : The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The DFT-optimized structure of the benzophenone derivative is used as the ligand.

-

Docking Simulation : Software such as AutoDock or PyRx is used to perform the docking calculations, which explore various binding poses of the ligand in the protein's active site.

-

Analysis of Results : The resulting poses are ranked based on their calculated binding affinity. The pose with the lowest binding energy is generally considered the most probable binding mode.[1]

Data Presentation

The following tables present representative theoretical data for a substituted benzophenone, calculated using DFT and TD-DFT. These tables serve as a template for organizing the results of a computational study on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| C-C (carbonyl-phenyl) | 1.48 Å | |

| C-CN | 1.45 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-C-C (phenyl ring) | 120.0° |

| C-CO-C | 122.5° | |

| Dihedral Angle | Phenyl-CO-Phenyl | 35.0° |

Table 2: Calculated Electronic Properties

| Property | Value | Unit |

| HOMO Energy | -6.50 | eV |

| LUMO Energy | -2.80 | eV |

| HOMO-LUMO Gap | 3.70 | eV |

| Dipole Moment | 2.50 | Debye |

| Ionization Potential | 6.50 | eV |

| Electron Affinity | 2.80 | eV |

Table 3: Simulated Spectroscopic Data (UV-Vis)

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 340 | 0.002 | n → π |

| S0 → S2 | 285 | 0.550 | π → π |

| S0 → S3 | 250 | 0.210 | π → π* |

Visualization of Computational Workflows

Diagrams are invaluable for illustrating complex relationships and workflows in computational chemistry.

Caption: Computational workflow for theoretical analysis of this compound.

Caption: Molecular structure of this compound.

Conclusion

The integration of theoretical and computational chemistry with experimental synthesis provides a powerful, synergistic approach to the study of substituted benzophenones like this compound. DFT and TD-DFT calculations offer profound insights into their structural, electronic, and spectroscopic properties, enabling the prediction of their behavior and the rational design of new molecules with tailored functions. Furthermore, computational techniques like molecular docking can accelerate the drug discovery process by identifying promising candidates for specific biological targets. This guide provides a foundational framework for researchers to apply these powerful computational tools to their own investigations of this important class of molecules.

References

Crystal Structure of 4,4'-Dicyanobenzophenone: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a detailed, publicly available crystal structure for 4,4'-Dicyanobenzophenone has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the expected structural characteristics of this compound based on a comparative analysis of its structurally analogous 4,4'-disubstituted benzophenone derivatives. Furthermore, it outlines a generalized experimental protocol for its synthesis, crystallization, and structural determination.

Introduction

This compound is a symmetrically substituted aromatic ketone of significant interest in materials science and medicinal chemistry. The presence of the cyano groups, which are strong electron-withdrawing groups and potent hydrogen bond acceptors, is expected to confer unique photophysical, electronic, and intermolecular interaction properties upon the molecule. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and tuning these properties for various applications, including the design of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers.

This technical guide provides a predictive analysis of the crystal structure of this compound. By examining the crystallographic data of closely related analogues, we can infer the likely packing motifs, intermolecular interactions, and overall solid-state architecture.

Comparative Crystallographic Data of 4,4'-Disubstituted Benzophenones

To predict the crystal structure of this compound, it is instructive to analyze the crystallographic data of benzophenone derivatives with different substituents at the 4 and 4' positions. The following tables summarize the unit cell parameters and space groups for several analogues.

| Compound | Formula | CCDC Number | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | Ref. |

| 4,4'-Dimethoxybenzophenone | C₁₅H₁₄O₃ | 696529 | 12.553(3) | 7.915(2) | 13.012(3) | 90 | 99.887(2) | 90 | P2₁/n | [1] |

| 4,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 128236 | 12.021(2) | 5.925(1) | 14.288(3) | 90 | 94.68(1) | 90 | P2₁/c | [2] |

| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 131514 | 20.010(4) | 13.590(3) | 4.410(1) | 90 | 90 | 90 | P2₁2₁2₁ | [3] |

| 4,4'-Dibromobenzophenone | C₁₃H₈Br₂O | 142758 | 20.250(4) | 13.780(3) | 4.450(1) | 90 | 90 | 90 | P2₁2₁2₁ | [4] |

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for the synthesis, purification, and crystallization of 4,4'-disubstituted benzophenones can be adapted.

General Synthesis of 4,4'-Disubstituted Benzophenones

A common route for the synthesis of symmetrical 4,4'-disubstituted benzophenones is the Friedel-Crafts acylation. For 4,4'-Dichlorobenzophenone, this involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[5] A similar approach could be envisioned for this compound, starting from benzonitrile and 4-cyanobenzoyl chloride.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For aromatic ketones, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol-water.[6] The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to promote the formation of high-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD).[7][8][9][10][11] A suitable single crystal of the purified compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected by a detector. By analyzing the positions and intensities of the diffracted beams, the electron density distribution within the crystal can be mapped, and from this, the precise arrangement of atoms, including bond lengths, bond angles, and intermolecular contacts, can be determined.[7][11]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and structural analysis of a 4,4'-disubstituted benzophenone, which would be applicable to this compound.

Caption: Generalized workflow for the synthesis and structural determination of this compound.

Predicted Intermolecular Interactions

Based on the known crystal structures of analogous compounds and the chemical nature of the cyano group, the following diagram illustrates the plausible intermolecular interactions that may govern the crystal packing of this compound.

Caption: Conceptual diagram of predicted intermolecular interactions in the crystal lattice of this compound.

Predictive Analysis of the Crystal Structure of this compound

The crystal structures of the 4,4'-disubstituted benzophenone analogues provide valuable insights into the factors that will likely influence the solid-state packing of this compound.

-

Molecular Conformation: Like its analogues, the this compound molecule is expected to adopt a non-planar, twisted conformation. The two cyanophenyl rings will be rotated out of the plane of the central carbonyl group to alleviate steric hindrance. The degree of this twist will be a key conformational parameter.

-

Intermolecular Interactions: The presence of the strongly polar cyano groups will be a dominant factor in the crystal packing. We can anticipate the following key interactions:

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors of one molecule and the nitrogen atom of the cyano group of a neighboring molecule are highly probable.

-

Dipole-Dipole Interactions: The carbonyl group and the two cyano groups all possess significant dipole moments. The crystal packing will likely be arranged to optimize these dipole-dipole interactions, leading to antiparallel arrangements of these functional groups.

-

π-π Stacking: Face-to-face or offset π-π stacking interactions between the aromatic rings of adjacent molecules are also expected to contribute to the overall stability of the crystal lattice.

-

-

Crystal Packing and Symmetry: The combination of these directional interactions will likely lead to a densely packed structure. The space group will be determined by the symmetry of the molecule and the most efficient way to arrange the molecules in three dimensions. Given the chirality that can arise from the twisted conformation, it is plausible that this compound could crystallize in a chiral space group, similar to the dichloro and dibromo analogues (P2₁2₁2₁), or a centrosymmetric space group like the dimethoxy and dihydroxy derivatives (P2₁/n or P2₁/c).

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust predictive analysis can be made based on the known structures of its analogues. The presence of the cyano substituents is expected to introduce strong, directional intermolecular interactions that will dictate the crystal packing. The experimental protocols and predictive insights provided in this guide offer a solid foundation for researchers aiming to synthesize, crystallize, and structurally characterize this important molecule. The determination of its actual crystal structure will be a valuable contribution to the fields of crystal engineering, materials science, and drug design.

References

- 1. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dihydroxybenzophenone | C13H10O3 | CID 69150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. 4,4'-Diaminobenzophenone | 611-98-3 [chemicalbook.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fiveable.me [fiveable.me]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pulstec.net [pulstec.net]

An In-depth Technical Guide to the Photoinitiation Mechanism of 4,4'-Dicyanobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Photoinitiation by 4,4'-Dicyanobenzophenone

This compound (DCBP) is a Type II photoinitiator, meaning it initiates polymerization through a bimolecular process that requires a co-initiator.[1][2] Unlike Type I photoinitiators that undergo direct bond cleavage upon light absorption, DCBP initiates polymerization by abstracting a hydrogen atom from a synergist, typically a tertiary amine.[2][3] The efficiency of this process is governed by the photophysical and photochemical properties of DCBP, including its ability to absorb UV light, the efficiency of its transition to a long-lived excited triplet state, and the reactivity of this triplet state towards the hydrogen donor.[1][2] The substitution of the benzophenone core with electron-withdrawing cyano groups at the 4 and 4' positions significantly influences its electronic structure and, consequently, its photoinitiating capabilities.[4][5]

The overall mechanism can be broken down into several key steps:

-

Photoexcitation: Ground-state DCBP absorbs a photon of UV light, promoting it to an excited singlet state (S₁).[1]

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This is a crucial step as the triplet state has a sufficiently long lifetime to interact with other molecules.[1][6]

-

Hydrogen Abstraction: The excited triplet DCBP molecule abstracts a hydrogen atom from a co-initiator, such as N-methyldiethanolamine (MDEA), to form a ketyl radical and an amine-derived radical.[3]

-

Initiation of Polymerization: The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates.[3]

Photophysical and Photochemical Data

Quantitative data on the photophysical properties of this compound are not as readily available in the literature as for the parent benzophenone. However, based on studies of substituted benzophenones, the following table summarizes the expected range and significance of these parameters.

| Parameter | Symbol | Typical Value/Range for Substituted Benzophenones | Significance in Photoinitiation |

| Molar Extinction Coefficient | ε | 100 - 500 L·mol⁻¹·cm⁻¹ (at λmax) | Determines the efficiency of light absorption at a given wavelength. A higher ε is generally desirable. |

| Intersystem Crossing Quantum Yield | ΦISC | ~0.9 - 1.0 | Represents the efficiency of forming the reactive triplet state from the excited singlet state. A value close to unity is ideal. |

| Triplet State Energy | ET | ~68 - 72 kcal/mol | Must be sufficient to enable hydrogen abstraction from the co-initiator. |

| Triplet State Lifetime | τT | 1 - 100 µs (in solution) | A longer lifetime increases the probability of encountering and reacting with a co-initiator molecule. |

| Rate Constant of Hydrogen Abstraction | kH | 10⁶ - 10⁹ M⁻¹s⁻¹ | A higher rate constant leads to more efficient generation of initiating radicals. |

Note: The exact values for this compound may vary and require specific experimental determination.

Experimental Protocols

The characterization of the photoinitiation mechanism of this compound involves a combination of spectroscopic and polymerization kinetics experiments.

Transient Absorption Spectroscopy

This technique is essential for directly observing and characterizing the transient excited states of DCBP.[4][6][7]

Objective: To detect the formation and decay of the triplet excited state of this compound and its subsequent reaction with a co-initiator.

Methodology:

-

Sample Preparation: Prepare a deoxygenated solution of this compound (e.g., 0.1 mM in acetonitrile). For quenching experiments, add a known concentration of the co-initiator (e.g., N-methyldiethanolamine).

-

Excitation: Excite the sample with a short laser pulse (e.g., Nd:YAG laser at 355 nm) that corresponds to an absorption band of DCBP.

-

Probing: Monitor the change in absorbance of the sample at various wavelengths using a broadband probe light source.

-

Data Acquisition: Record the transient absorption spectra at different time delays after the laser pulse. This allows for the observation of the rise and decay of the triplet state and the formation of the ketyl radical.

-

Data Analysis: The decay of the triplet absorption in the presence of the co-initiator can be used to determine the bimolecular quenching rate constant (kq), which is related to the rate of hydrogen abstraction.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful tool for monitoring the kinetics of polymerization in real-time.[8]

Objective: To determine the rate of polymerization and the final monomer conversion when using this compound as a photoinitiator.

Methodology:

-

Formulation Preparation: Prepare a photopolymerizable formulation containing a monomer (e.g., trimethylolpropane triacrylate, TMPTA), this compound (e.g., 1-5 wt%), and a co-initiator (e.g., N-methyldiethanolamine, 2-5 wt%).

-

Sample Application: Apply a thin film of the formulation onto an IR-transparent substrate (e.g., KBr or BaF₂ window).

-

Irradiation: Place the sample in the RT-FTIR spectrometer and irradiate it with a UV light source (e.g., a mercury lamp with a filter for the desired wavelength range).

-

Data Collection: Continuously collect FTIR spectra during the irradiation period.

-

Data Analysis: Monitor the decrease in the intensity of the characteristic absorption band of the monomer's reactive group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹) as a function of time. This allows for the calculation of the rate of polymerization (Rp) and the final monomer conversion.

Visualizing the Mechanism and Workflows

Photoinitiation Signaling Pathway

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow for Transient Absorption Spectroscopy

Caption: Workflow for Transient Absorption Spectroscopy.

Experimental Workflow for Real-Time FTIR Spectroscopy

Caption: Workflow for Real-Time FTIR Spectroscopy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. edinst.com [edinst.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4,4'-Dicyanobenzophenone as a Photoinitiator

To the Researcher, Scientist, and Drug Development Professional:

Therefore, the following content is based on the general principles of benzophenone-based Type II photoinitiators and serves as a foundational guide. It is crucial to understand that these are theoretical protocols and diagrams that must be adapted and validated experimentally for the specific application of 4,4'-Dicyanobenzophenone.

Introduction to this compound as a Putative Photoinitiator

This compound belongs to the benzophenone family, which are well-known Type II photoinitiators. Type II photoinitiators function via a bimolecular process, requiring a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate the free radicals necessary for polymerization.

Upon absorption of UV light, the benzophenone derivative is excited to a singlet state, which then undergoes intersystem crossing to a more stable and longer-lived triplet state. This excited triplet state abstracts a hydrogen atom from the co-initiator, generating an amine radical and a ketyl radical. The amine radical is typically the primary species that initiates the polymerization of monomers.

The cyano groups in the 4 and 4' positions are strong electron-withdrawing groups. These substituents are expected to influence the photophysical properties of the molecule, such as its absorption spectrum and the energy of its excited states, which in turn will affect its efficiency as a photoinitiator.

Potential Applications

Based on the applications of other benzophenone derivatives, this compound could potentially be utilized in:

-

UV Curable Coatings and Inks: For rapid, solvent-free curing of coatings on various substrates.

-

Adhesives: In the formulation of UV-curable adhesives for industrial and medical applications.

-

3D Printing (Stereolithography - SLA): As a component in photopolymer resins for the layer-by-layer fabrication of three-dimensional objects.

-

Biomaterial Engineering: For the photopolymerization of hydrogels and scaffolds for tissue engineering and drug delivery, provided its biocompatibility is established.

Proposed Photopolymerization Mechanism

The proposed mechanism for free-radical polymerization initiated by this compound in the presence of a tertiary amine co-initiator is outlined below.

Caption: Proposed mechanism of Type II photoinitiation.

Hypothetical Experimental Protocols

Important Note: The following protocols are templates and require optimization for any specific application. Concentrations of the photoinitiator, co-initiator, and monomers, as well as irradiation time and intensity, will need to be determined empirically.

General Workflow for Photopolymerization

Caption: General experimental workflow for photopolymerization.

Protocol for UV Curing of an Acrylate-Based Film

Objective: To form a cross-linked polymer film using this compound as a photoinitiator.

Materials:

-

This compound

-

Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDAB) or Triethanolamine (TEOA)

-

Monomer: Trimethylolpropane triacrylate (TMPTA) or a mixture of Bisphenol A glycerolate dimethacrylate (BisGMA) and Triethylene glycol dimethacrylate (TEGDMA)

-

Solvent (if necessary for dissolution): Acetone or Tetrahydrofuran (THF)

-

UV Curing System (e.g., mercury lamp or LED with appropriate wavelength output)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Formulation Preparation:

-

Prepare a stock solution of this compound (e.g., 1-5% w/w) in the monomer mixture. Gentle heating and stirring may be required for complete dissolution. If a solvent is used, it should be evaporated before curing.

-

Add the co-initiator (e.g., 1-5% w/w) to the monomer/photoinitiator mixture.

-

Mix the formulation thoroughly in an amber vial to protect it from ambient light.

-

-

Sample Preparation and Curing:

-

Cast a thin film of the formulation onto a suitable substrate (e.g., glass slide, KBr pellet for FTIR analysis) using a film applicator or by drop-casting.

-

Place the sample under the UV light source. The distance from the lamp and the irradiation time will need to be optimized.

-

-

Characterization:

-

Degree of Conversion (DC):

-

Obtain an FTIR spectrum of the uncured liquid resin.

-

Obtain an FTIR spectrum of the cured polymer film.

-

The degree of conversion of the acrylate double bonds can be calculated by monitoring the decrease in the peak area of the C=C stretching vibration (typically around 1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak around 1720 cm⁻¹).

-

The formula for DC is: DC (%) = [1 - (Area_C=C_cured / Area_C=O_cured) / (Area_C=C_uncured / Area_C=O_uncured)] * 100

-

-

Proposed Quantitative Data Tables

The following tables are templates that should be populated with experimental data once obtained.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent |

| λmax (nm) | Data not available | Specify solvent |

| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Data not available | Specify solvent |

| Fluorescence Quantum Yield (Φf) | Data not available | Specify solvent |

| Triplet Quantum Yield (ΦT) | Data not available | Specify solvent |

| Triplet Lifetime (τT) (µs) | Data not available | Specify solvent |

Table 2: Polymerization Data for an Acrylate Formulation

| [PI] (wt%) | [Co-I] (wt%) | Light Intensity (mW/cm²) | Irradiation Time (s) | Degree of Conversion (%) |

| e.g., 1 | e.g., 2 | e.g., 100 | e.g., 30 | Experimental Value |

| e.g., 1 | e.g., 2 | e.g., 100 | e.g., 60 | Experimental Value |

| e.g., 2 | e.g., 2 | e.g., 100 | e.g., 30 | Experimental Value |

Safety Considerations

-

Always handle this compound and all other chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Protect the photopolymerizable formulations from ambient light to prevent premature polymerization.

-

UV radiation is harmful. Ensure proper shielding and eye protection are used when operating UV curing equipment.

Conclusion and Recommendations

While this compound is structurally similar to known photoinitiators, the lack of specific data necessitates a thorough experimental investigation to determine its efficacy. Researchers are advised to start with the general protocols provided and systematically optimize the formulation and curing parameters. Key areas for investigation should include determining the optimal absorption wavelength for irradiation, the most effective co-initiator, and the ideal concentration ranges for both the photoinitiator and co-initiator to achieve the desired polymerization kinetics and material properties.

For drug development professionals, any application of polymers synthesized using this initiator would require extensive biocompatibility and toxicity testing.

Application Notes and Protocols: 4,4'-Dicyanobenzophenone in Free-Radical Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dicyanobenzophenone is a diaryl ketone derivative that can function as a Type II photoinitiator for free-radical polymerization. Similar to other benzophenone derivatives, it is believed to initiate polymerization upon absorption of UV light and subsequent interaction with a hydrogen donor (co-initiator). The presence of electron-withdrawing cyano groups is expected to influence its photophysical properties, such as the energy and lifetime of its triplet state, which in turn affects its efficiency as a photoinitiator. These application notes provide an overview of its proposed mechanism, potential applications, and generalized experimental protocols for its use in free-radical photopolymerization.

Mechanism of Action

As a Type II photoinitiator, this compound requires a co-initiator, typically a tertiary amine, to generate free radicals. The proposed mechanism involves the following steps:

-

Photoexcitation: Upon absorption of UV radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet state of this compound abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This results in the formation of a ketyl radical and an amine-derived radical.

-

Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of monomers (e.g., acrylates, methacrylates) by adding to the monomer's double bond, thus starting the polymer chain growth.

Applications

While specific applications of this compound in photopolymerization are not extensively documented, its properties suggest potential use in various areas, including:

-

UV Curable Coatings and Inks: Its ability to initiate rapid polymerization upon UV exposure makes it a candidate for applications requiring fast curing times.

-

Dental Resins: As with other benzophenone derivatives, it could potentially be used in the formulation of dental composites and adhesives.

-

3D Printing (Stereolithography): The spatial and temporal control offered by photopolymerization makes it suitable for additive manufacturing processes.

-

Hydrogel Formation for Drug Delivery: Photopolymerization is a valuable technique for creating crosslinked hydrogel networks for controlled drug release. The biocompatibility of the resulting polymer would need to be thoroughly assessed for such applications.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in photopolymerization, the following table provides a comparative summary of performance indicators for benzophenone and one of its well-studied derivatives, 4,4'-bis(diethylamino)benzophenone (DEABP). This data can serve as a benchmark for evaluating the performance of this compound.

| Photoinitiator | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Polymerization Rate (Rp) (%·s⁻¹) | Final Monomer Conversion (%) | Reference |

| Benzophenone (BP) | ~200 at 345 nm | Varies with monomer and co-initiator | Varies | [1] |

| 4,4'-bis(diethylamino)benzophenone (DEABP) | Data not readily available in comparative format | Significantly higher than BP systems | Up to 9.31% higher than systems without DEABP | [2] |

Experimental Protocols

The following are generalized protocols for utilizing this compound in free-radical photopolymerization. Researchers should optimize these protocols for their specific monomers and application requirements.

Protocol 1: Bulk Photopolymerization of an Acrylate Monomer

Objective: To polymerize a liquid acrylate monomer into a solid polymer film.

Materials:

-

This compound

-

Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDB)

-

Acrylate monomer (e.g., Trimethylolpropane triacrylate - TMPTA)

-

UV light source (e.g., 365 nm LED or mercury lamp)

-

Sample holder (e.g., glass slides with a spacer)

-

Nitrogen or Argon source (for inert atmosphere)

Procedure:

-

Formulation Preparation:

-

Prepare a stock solution of the photoinitiator system. For example, dissolve this compound (e.g., 0.5 wt%) and EDB (e.g., 1.0 wt%) in the TMPTA monomer.

-

Ensure complete dissolution, using gentle heating or vortexing if necessary. Protect the solution from ambient light.

-

-

Sample Preparation:

-

Place a spacer of desired thickness (e.g., 100 µm) between two glass slides.

-

Apply a small amount of the prepared resin onto the lower glass slide.

-

Carefully place the second glass slide on top, ensuring the resin fills the space between the slides without air bubbles.

-

-

UV Curing:

-

Place the sample under the UV light source.

-

Irradiate the sample for a predetermined time (e.g., 60 seconds). The optimal irradiation time will depend on the light intensity, photoinitiator concentration, and monomer reactivity.

-

For kinetics studies, the polymerization can be monitored in real-time using techniques like Real-Time FT-IR.

-

-

Post-Curing and Characterization:

-

After irradiation, the sample can be removed. The polymer should be solidified.

-

The degree of conversion can be determined using FT-IR spectroscopy by monitoring the decrease in the acrylate double bond absorption peak (around 1635 cm⁻¹).

-

Protocol 2: Preparation of a Hydrogel for Potential Drug Delivery Applications

Objective: To form a crosslinked hydrogel network suitable for encapsulating a model drug.

Materials:

-

This compound

-

Co-initiator (e.g., Triethanolamine - TEOA)

-

Hydrophilic monomer (e.g., 2-Hydroxyethyl methacrylate - HEMA)

-

Crosslinker (e.g., Ethylene glycol dimethacrylate - EGDMA)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Model drug (optional)

-

UV light source (e.g., 365 nm)

-

Molds (e.g., PDMS molds)

Procedure:

-

Pre-polymer Solution Preparation:

-

In a light-protected vessel, dissolve HEMA (e.g., 80 mol%), EGDMA (e.g., 1 mol%), this compound (e.g., 0.2 wt%), and TEOA (e.g., 0.5 wt%) in PBS.

-

If encapsulating a drug, dissolve the model drug in the solution at the desired concentration.

-

Gently mix until all components are fully dissolved.

-

-

Molding and Polymerization:

-

Pipette the pre-polymer solution into the molds.

-

Expose the molds to UV light for a specified duration (e.g., 5-15 minutes). The time will depend on the light intensity and the thickness of the hydrogel.

-

The polymerization should result in the formation of a solid, transparent hydrogel.

-

-

Washing and Swelling:

-

Carefully remove the hydrogels from the molds.

-

Wash the hydrogels extensively with PBS to remove any unreacted monomers, photoinitiator, and non-encapsulated drug.

-

Allow the hydrogels to swell to equilibrium in fresh PBS.

-

-

Characterization:

-

The swelling ratio can be determined by comparing the weight of the swollen hydrogel to the weight of the dry hydrogel.

-

Drug release studies can be conducted by placing the drug-loaded hydrogels in PBS and periodically measuring the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.

-

Visualizations

Caption: Proposed mechanism of free-radical photopolymerization initiated by this compound.

Caption: General experimental workflow for photopolymerization using this compound.

References

- 1. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competition of singlet and triplet recombination of radical pairs in photoreactions of carboxy benzophenones and aromatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Benzophenone Derivatives in 3D Printing

Note to the Reader: Extensive research did not yield any specific applications or established protocols for the use of 4,4'-Dicyanobenzophenone in 3D printing. This compound, with its electron-withdrawing cyano groups, is not a commonly documented photoinitiator for this application.

Therefore, these application notes and protocols are provided for a structurally related and well-documented benzophenone derivative that is effectively used in 3D printing: 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) . DEABP features electron-donating diethylamino groups, which significantly influence its photochemical properties, making it an efficient Type II photoinitiator.

Application Notes: 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) in 3D Printing

Introduction

4,4'-bis(N,N-diethylamino)benzophenone, also known as DEABP or Michler's ethyl ketone, is a highly efficient Type II photoinitiator used in free-radical photopolymerization.[1] It is particularly valuable in stereolithography (SLA) and Digital Light Processing (DLP) 3D printing, where it is used to initiate the curing of photosensitive resins upon exposure to UV or near-UV light.[1] DEABP functions as a hydrogen abstraction-type photoinitiator, requiring a co-initiator or synergist, typically a tertiary amine, to generate the radicals necessary for polymerization.[1] Its strong absorption in the UVA range makes it suitable for use with common 3D printer light sources, such as 405 nm LEDs.[1]

Mechanism of Action: Type II Photoinitiation

The photopolymerization process initiated by DEABP in the presence of an amine synergist can be described in the following steps:

-

Photoexcitation: Upon absorption of UV light (hν), the DEABP molecule is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (DEABP*).

-

Hydrogen Abstraction: The excited triplet state of DEABP abstracts a hydrogen atom from the synergist (e.g., an amine), resulting in the formation of a ketyl radical and an amine-derived radical.

-

Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of monomer and oligomer chains (e.g., acrylates or methacrylates).

-

Propagation: The initiated radical chain propagates by reacting with other monomer units, leading to the formation of a cross-linked polymer network, thus solidifying the liquid resin.

Applications in 3D Printing

DEABP is particularly effective as a co-initiator in dental 3D printing resins.[1] When added to a binary photoinitiating system, such as camphorquinone (CQ) and an amine, DEABP has been shown to significantly enhance the degree of conversion (DC) of the photopolymer resin.[1] A higher DC is correlated with improved mechanical properties, lower residual monomer content, and better overall stability of the final printed object.[1] The use of DEABP can also increase the initial velocity of polymerization, which can lead to faster printing times.[1]

Quantitative Data

The addition of DEABP to a photocurable resin for dental 3D printing has a significant impact on the degree of conversion (DC). The following table summarizes data from a study investigating the effect of adding 1.0 wt% DEABP to a resin formulation containing Bisphenol A glycerolate dimethacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), camphorquinone (CQ), and ethyl-4-dimethylaminobenzoate (DMAEMA).[1]

| Light-Irradiation Time (seconds) | Degree of Conversion (%) - DEABP-free Resin | Degree of Conversion (%) - DEABP-containing Resin |

| 10 | 33.01 | 37.73 |

| 30 | 44.98 | 51.53 |

| 60 | 50.84 | 58.12 |

| 180 | 56.76 | 65.04 |

| 300 | 58.07 | 67.38 |

| Data sourced from a study on dental photopolymers.[1] |

Experimental Protocols

Formulation of a DEABP-Containing 3D Printing Resin

This protocol describes the preparation of a photocurable resin for use in an SLA or DLP 3D printer, based on formulations used in dental applications.[1]

Materials:

-

Monomers:

-

Bisphenol A glycerolate dimethacrylate (BisGMA) (70.0 wt%)

-

Triethylene glycol dimethacrylate (TEGDMA) (30.0 wt%)

-

-

Photoinitiator System:

-

Camphorquinone (CQ) (0.5 wt% of the monomer mixture)

-

Ethyl-4-dimethylaminobenzoate (DMAEMA) (1.0 wt% of the monomer mixture)

-

4,4'-bis(N,N-diethylamino)benzophenone (DEABP) (1.0 wt% of the monomer mixture)

-

-

Equipment:

-

Amber glass bottle or other light-blocking container

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Heating mantle or hotplate (optional)

-

Procedure:

-

In a light-blocking container, weigh and combine the BisGMA and TEGDMA monomers to create the resin base.

-

Add the photoinitiator system components (CQ, DMAEMA, and DEABP) to the monomer mixture.

-

Seal the container and place it on a magnetic stirrer.

-

Agitate the mixture for approximately 2 hours at room temperature (25°C) until all components are fully dissolved and the resin is homogeneous. Gentle heating (to no more than 50°C) can be used to aid dissolution if necessary, but allow the resin to cool to room temperature before use.

-

Store the formulated resin in a cool, dark place.

3D Printing and Curing Protocol

This protocol outlines the general steps for printing and post-processing a 3D object using the formulated DEABP-containing resin.

Equipment:

-

DLP or SLA 3D printer with a 405 nm light source

-

Washing station with isopropyl alcohol (IPA)

-

UV post-curing chamber

-

Digital calipers

-

Fourier-Transform Infrared (FTIR) Spectrometer (for characterization)

Procedure:

-

Printing:

-

Load the formulated resin into a compatible 3D printer.

-

Set the printing parameters. For a light source with an intensity of approximately 840 mW/cm², layer exposure times can be varied to optimize print quality and curing.[1]

-

Print the desired 3D object.

-

-

Cleaning:

-

Carefully remove the printed object from the build platform.

-

Wash the object in a bath of isopropyl alcohol (IPA) to remove any uncured resin from the surface. An ultrasonic bath can be used for more thorough cleaning.

-

-

Post-Curing:

-

Place the cleaned object in a UV post-curing chamber.

-

Expose the object to UV light for a specified duration to ensure complete polymerization and to maximize the mechanical properties of the final part.

-

-

Characterization (Optional):

References

- 1. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4,4'-Dicyanobenzophenone and its Derivatives in Dental Resin Curing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzophenone derivatives, specifically 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), as a co-initiator in the photopolymerization of dental resins. While direct data on 4,4'-Dicyanobenzophenone is limited in the context of dental applications, the following information on its close derivative, DEABP, offers valuable insights into the potential applications and methodologies.

Introduction

The photopolymerization of resin-based composites is a cornerstone of modern restorative dentistry. The process relies on a photoinitiator system that, upon exposure to light of a specific wavelength, generates free radicals to initiate the polymerization of monomer units, leading to a hardened and durable restoration. The most common photoinitiator system used in dental composites is based on camphorquinone (CQ) and a tertiary amine co-initiator.[1][2][3][4] However, this system has drawbacks, including its inherent yellow color and the potential for long-term color instability.[5]